molecular formula C14H26N2O4 B1272312 n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester CAS No. 438631-75-5

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester

Cat. No.: B1272312
CAS No.: 438631-75-5
M. Wt: 286.37 g/mol
InChI Key: NCDRUHJVDHVOAF-UHFFFAOYSA-N
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Description

N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C14H26N2O4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester typically involves the protection of the piperazine ring with a Boc group followed by esterification. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected piperazine is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid or other strong acids.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the piperazine nitrogen atoms from unwanted reactions, allowing selective functionalization of other parts of the molecule. The tert-butyl ester group provides stability and can be easily removed under mild conditions, making the compound a valuable intermediate in multi-step synthesis .

Comparison with Similar Compounds

    1-Boc-piperazine-3-carboxylic acid: Similar structure but with a different substitution pattern on the piperazine ring.

    4-Boc-morpholine-3-carboxylic acid: Contains a morpholine ring instead of a piperazine ring.

    1,4-Di-Boc-piperazine-2-carboxylic acid: Contains two Boc groups for additional protection.

Uniqueness: N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of both Boc and tert-butyl ester groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ditert-butyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRUHJVDHVOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373560
Record name n-4-boc-2-piperazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438631-75-5
Record name n-4-boc-2-piperazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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